molecular formula C18H17F5NO5P B8065326 isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-D-alaninate

isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-D-alaninate

Cat. No.: B8065326
M. Wt: 453.3 g/mol
InChI Key: MIILDBHEJQLACD-WDYDWSGBSA-N
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Description

®-isopropyl 2-((®-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of a perfluorophenoxy group, a phenoxy group, and a phosphoryl group, all attached to an amino propanoate backbone. The stereochemistry of the compound is specified by the ® configuration at both the isopropyl and amino propanoate positions, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-isopropyl 2-((®-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Amino Propanoate Backbone: The synthesis begins with the preparation of ®-isopropyl 2-amino propanoate through the reaction of ®-isopropyl bromide with glycine in the presence of a base such as sodium hydroxide.

    Attachment of the Phosphoryl Group: The next step involves the phosphorylation of the amino group using a phosphorylating agent such as phosphorus oxychloride (POCl3) under controlled conditions to form the phosphoryl amino intermediate.

    Introduction of the Phenoxy and Perfluorophenoxy Groups: The final step is the nucleophilic substitution reaction where the phenoxy and perfluorophenoxy groups are introduced. This can be achieved by reacting the phosphoryl amino intermediate with phenol and perfluorophenol in the presence of a suitable catalyst such as triethylamine.

Industrial Production Methods

Industrial production of ®-isopropyl 2-((®-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions, high yields, and purity. Additionally, advanced purification techniques such as chromatography and crystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

®-isopropyl 2-((®-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy or perfluorophenoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Triethylamine (TEA), phenol, perfluorophenol

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: New compounds with different nucleophiles replacing the phenoxy or perfluorophenoxy groups.

Scientific Research Applications

®-isopropyl 2-((®-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to introduce phosphoryl and perfluorophenoxy groups into target molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of ®-isopropyl 2-((®-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phosphoryl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the perfluorophenoxy and phenoxy groups can enhance the compound’s binding affinity to hydrophobic pockets within proteins, leading to modulation of their function.

Comparison with Similar Compounds

Similar Compounds

  • ®-isopropyl 2-((®-(phenoxy)(phenoxy)phosphoryl)amino)propanoate
  • ®-isopropyl 2-((®-(perfluorophenoxy)(perfluorophenoxy)phosphoryl)amino)propanoate
  • ®-isopropyl 2-((®-(phenoxy)(perfluorophenoxy)phosphoryl)amino)propanoate

Uniqueness

®-isopropyl 2-((®-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate is unique due to the presence of both perfluorophenoxy and phenoxy groups, which impart distinct chemical and biological properties. The combination of these groups with the phosphoryl and amino propanoate backbone enhances the compound’s stability, reactivity, and potential for specific biological interactions compared to similar compounds with only phenoxy or perfluorophenoxy groups.

Properties

IUPAC Name

propan-2-yl (2R)-2-[[(2,3,4,5,6-pentafluorophenoxy)-phenoxyphosphoryl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F5NO5P/c1-9(2)27-18(25)10(3)24-30(26,28-11-7-5-4-6-8-11)29-17-15(22)13(20)12(19)14(21)16(17)23/h4-10H,1-3H3,(H,24,26)/t10-,30-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIILDBHEJQLACD-WDYDWSGBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OC1=CC=CC=C1)OC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC(C)C)N[P@@](=O)(OC1=CC=CC=C1)OC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F5NO5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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